molecular formula C24H21ClN4O2S B2805320 N-(4-acetylphenyl)-2-{[3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanyl}acetamide CAS No. 850730-58-4

N-(4-acetylphenyl)-2-{[3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanyl}acetamide

Cat. No. B2805320
CAS RN: 850730-58-4
M. Wt: 464.97
InChI Key: CAEIBPMZYRKQPT-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including an acetylphenyl group, a chlorophenyl group, and a pyrazolopyrimidinyl group. These groups suggest that the compound could have interesting chemical properties and potential applications in fields like medicinal chemistry .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific literature or patents describing the synthesis of this exact compound, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is quite complex. It contains a pyrazolopyrimidinyl core, which is a fused ring system containing nitrogen atoms. This core is substituted with a sulfanyl group linked to an acetylphenyl group and a chlorophenyl group .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present in its structure. For example, the acetyl group could potentially undergo reactions typical of carbonyl compounds, while the chlorophenyl group could participate in reactions typical of aromatic halides .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups could impact its solubility, while the aromatic rings could influence its UV/Vis absorption properties .

Scientific Research Applications

Structural Characteristics and Conformation

The compound exhibits a folded conformation, highlighted by the inclination of the pyrimidine ring to the benzene ring, indicating a specific spatial arrangement that could influence its interaction with biological targets. Studies such as those by Subasri et al. (2017) provide crystal structures that offer insights into the molecular conformation and potential implications for binding affinities (Subasri et al., 2017).

Vibrational Spectroscopic Signatures

Research by Jenepha Mary et al. (2022) delves into the vibrational spectroscopic analysis of the compound, utilizing Raman and Fourier transform infrared spectroscopy alongside ab initio calculations. This study offers a comprehensive understanding of the compound's vibrational signatures, which are crucial for identifying and characterizing molecular interactions and stability (Jenepha Mary et al., 2022).

Antimicrobial Activity

Several studies have synthesized derivatives incorporating the pyrazolo[1,5-a]pyrimidine moiety to evaluate their antimicrobial activity. For instance, Bondock et al. (2008) explored the synthesis of new heterocycles with this core structure, demonstrating their potential as antimicrobial agents. This underscores the compound's relevance in the development of new antimicrobial strategies (Bondock et al., 2008).

Antitumor Activity

El-Morsy et al. (2017) synthesized a series of pyrazolo[3,4-d]pyrimidine derivatives, including compounds structurally related to our compound of interest. Their evaluation against human breast adenocarcinoma cell lines revealed mild to moderate antitumor activity, highlighting the compound's potential as a scaffold for developing antitumor agents (El-Morsy et al., 2017).

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety measures. Without specific safety data for this compound, general precautions should be taken, including the use of personal protective equipment and safe handling and disposal practices .

Future Directions

The potential applications and future directions for this compound would depend on its physical, chemical, and biological properties. Further studies would be needed to fully explore these aspects .

properties

IUPAC Name

N-(4-acetylphenyl)-2-[3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21ClN4O2S/c1-14-12-22(32-13-21(31)27-20-10-6-17(7-11-20)16(3)30)29-24(26-14)23(15(2)28-29)18-4-8-19(25)9-5-18/h4-12H,13H2,1-3H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAEIBPMZYRKQPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)SCC(=O)NC3=CC=C(C=C3)C(=O)C)C)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-acetylphenyl)-2-{[3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanyl}acetamide

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